molecular formula C17H20N4O3 B13478828 3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione

3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione

Cat. No.: B13478828
M. Wt: 328.4 g/mol
InChI Key: WVLBWWPKSMZCSN-UHFFFAOYSA-N
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Description

3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine-2,6-dione core substituted with an isoindoline and an aminopyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine-2,6-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Isoindoline Moiety: This step involves the reaction of the piperidine-2,6-dione core with an isoindoline derivative, often facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the aminopyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aminopyrrolidine derivatives in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione lies in its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. Its ability to modulate protein expression levels and induce fetal hemoglobin makes it a promising candidate for further research and development.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

3-[6-(3-aminopyrrolidin-1-yl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C17H20N4O3/c18-11-5-6-20(9-11)12-1-2-13-10(7-12)8-21(17(13)24)14-3-4-15(22)19-16(14)23/h1-2,7,11,14H,3-6,8-9,18H2,(H,19,22,23)

InChI Key

WVLBWWPKSMZCSN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCC(C4)N

Origin of Product

United States

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